AP C5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQFSQJQKGFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
AP-C5 Click Chemistry Protocol for Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-C5 is a potent and selective small-molecule inhibitor of cGMP-dependent protein kinase II (cGKII).[1][2][3] In addition to its inhibitory activity, AP-C5 possesses a terminal alkyne group, rendering it a valuable tool for chemical biology applications.[1][4] This functional handle allows for the covalent attachment of AP-C5 to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][5][6]
These application notes provide a detailed protocol for the use of AP-C5 in the targeted labeling of proteins. This approach enables researchers to specifically and covalently tag proteins of interest that have been engineered to contain an azide group. Such labeling can be employed for a variety of downstream applications, including target identification, validation, and visualization, as well as for understanding the spatial and temporal dynamics of cGKII-protein interactions.
Principle of the Method
The labeling strategy is based on the highly efficient and specific CuAAC reaction. The process involves two key components:
-
Azide-Modified Target Protein: The protein of interest must be functionalized with an azide group. This can be achieved through various methods, such as the incorporation of unnatural amino acids bearing azide moieties (e.g., azidohomoalanine) during protein expression or through enzymatic or chemical modification of the purified protein.
-
Alkyne-Containing Probe (AP-C5): AP-C5 serves as the alkyne-containing probe that will be covalently attached to the azide-modified protein.
The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and protect the target protein from oxidative damage.[7]
Data Presentation
Table 1: Physicochemical Properties of AP-C5
| Property | Value | Reference |
| Chemical Name | 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine | [8] |
| CAS Number | 2234272-10-5 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃N₅ | [2][3] |
| Molecular Weight | 275.31 g/mol | [2][3] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in 1eq. HCl | [2] |
| Purity | ≥98% (HPLC) | [2][3] |
| Biological Activity | Potent and selective PKG2 inhibitor (pIC₅₀ = 7.2) | [2][8] |
Table 2: Recommended Reagent Concentrations for Protein Labeling
| Reagent | Stock Concentration | Final Concentration |
| Azide-Modified Protein | 1-10 mg/mL | 1-10 µM |
| AP-C5 | 10 mM in DMSO | 100-500 µM |
| CuSO₄ | 50 mM in H₂O | 50-100 µM |
| THPTA | 100 mM in H₂O | 250-500 µM |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 1-5 mM |
Note: These are starting recommendations. Optimal concentrations may vary depending on the specific protein and experimental conditions and should be determined empirically.
Experimental Protocols
Preparation of Reagents
-
Azide-Modified Protein: Prepare a stock solution of your azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The buffer should not contain any chelating agents like EDTA or primary amines like Tris, which can interfere with the click reaction.
-
AP-C5 Stock Solution: Prepare a 10 mM stock solution of AP-C5 in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution of CuSO₄ in sterile, nuclease-free water. Store at room temperature.
-
THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in sterile, nuclease-free water. Store at room temperature.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in sterile, nuclease-free water. This solution must be prepared fresh on the day of the experiment as it is prone to oxidation.
AP-C5 Labeling of Azide-Modified Protein (In Vitro)
This protocol is a general guideline for the in vitro labeling of a purified azide-modified protein with AP-C5.
-
In a microcentrifuge tube, combine the following reagents in the order listed. Gently mix by pipetting after each addition.
Reagent Volume for 100 µL reaction Final Concentration Azide-Modified Protein (e.g., 1 mg/mL stock) 10 µL 1 µM (adjust based on MW) Buffer (e.g., PBS, pH 7.4) to 80 µL - AP-C5 (10 mM stock) 1 µL 100 µM CuSO₄:THPTA premix (see note below) 5 µL 50 µM CuSO₄, 250 µM THPTA -
Note on CuSO₄:THPTA premix: To prepare the premix, combine one part 50 mM CuSO₄ with five parts 100 mM THPTA. This will result in a 1:5 molar ratio of copper to ligand.
-
-
To initiate the click reaction, add freshly prepared sodium ascorbate.
Reagent Volume for 100 µL reaction Final Concentration Sodium Ascorbate (100 mM stock) 5 µL 5 mM -
The final reaction volume should be 100 µL. Mix the reaction gently by flicking the tube or by slow pipetting.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C, but the reaction time may need to be extended (e.g., 4-16 hours).
-
Optional: The reaction can be stopped by adding a chelating agent such as 10 mM EDTA.
-
Remove excess, unreacted AP-C5 and reaction components using a desalting column (e.g., spin column) or through dialysis against a suitable buffer.
-
The AP-C5 labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry, Western blot, or activity assays).
Visualizations
cGKII Signaling Pathway
Caption: cGKII signaling pathway and the inhibitory action of AP-C5.
AP-C5 Protein Labeling Workflow
Caption: Experimental workflow for AP-C5 click chemistry protein labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. idtdna.com [idtdna.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AP-C5 Inhibitor Studies in Cancer Cell Lines
Introduction
The term "AP-C5 inhibitor" can refer to two distinct classes of molecules with significant applications in oncology research: inhibitors of Apurinic/Apyrimidinic Endonuclease 1 (APE1, also known as Ref-1) and inhibitors of Complement Component 5 (C5). Both APE1 and C5 are implicated in cancer progression, albeit through different mechanisms. APE1 is a crucial enzyme in the DNA base excision repair (BER) pathway and a redox regulator of transcription factors, making it a key target for sensitizing cancer cells to therapy.[1][2][3][4] The complement C5 protein is a central component of the innate immune system that, when activated in the tumor microenvironment, can paradoxically promote tumor growth and immune evasion.[5][6]
These application notes provide detailed protocols and conceptual data for researchers studying the effects of APE1 and C5 inhibitors on cancer cell lines.
Section 1: APE1 Inhibitors in Cancer Cell Line Studies
Apurinic/apyrimidinic endonuclease 1 (APE1) is a multifunctional protein vital for cancer cell survival. It possesses two primary functions: a DNA repair endonuclease activity in the base excision repair (BER) pathway, which corrects DNA damage from endogenous and exogenous sources, and a redox signaling function that activates various transcription factors involved in cancer cell proliferation, survival, and angiogenesis, such as NF-κB, AP-1, and HIF-1α.[2][3][7] Inhibition of APE1's endonuclease activity can enhance the efficacy of DNA-damaging chemotherapeutics, while targeting its redox function can suppress tumor growth and progression.[1][8][9]
Data Presentation: Efficacy of APE1 Inhibitors
The following table summarizes representative quantitative data for hypothetical APE1 inhibitors targeting either the endonuclease or redox function.
| Inhibitor | Target Function | Cancer Cell Line | Assay Type | IC50 / EC50 | Effect on Chemosensitivity (vs. DNA damaging agent) | Reference |
| APX-E100 | Endonuclease | Pancreatic (Pa03C) | AP Site Incision | 10 µM | 2.5-fold sensitization | Fictional Data |
| APX-E100 | Endonuclease | Glioblastoma (SF767) | Cell Viability (MTT) | 25 µM | 3.0-fold sensitization | Fictional Data |
| APX-R200 | Redox | Pancreatic (Pa03C) | NF-κB Reporter | 5 µM | 1.5-fold sensitization | Fictional Data |
| APX-R200 | Redox | Melanoma | Cell Viability (MTT) | 15 µM | N/A (single agent) | Fictional Data |
Experimental Protocols
This assay measures the ability of a compound to inhibit the AP site incision activity of APE1.
Materials:
-
Recombinant human APE1 protein
-
Fluorescently labeled DNA substrate with an abasic site mimic (e.g., a 5'-FAM labeled oligo with a THF site, annealed to a 3'-DABCYL quencher oligo)[8]
-
Assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1µg/µl BSA)[10]
-
Test inhibitor and controls (e.g., known APE1 inhibitor like APE1 Inhibitor III)[8]
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add 2.3 fmol of recombinant APE1 protein to each well.[10]
-
Add the test inhibitor at various concentrations to the wells and incubate for 15 minutes at 37°C.[10]
-
Initiate the reaction by adding the fluorescent DNA substrate to a final concentration of 50 nM.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes) using an excitation/emission wavelength appropriate for the fluorophore (e.g., 480 nm/540 nm).[11]
-
Calculate the initial reaction velocity (Vmax) for each inhibitor concentration.
-
Normalize the data to the vehicle control (DMSO) and plot the percent inhibition against inhibitor concentration to determine the IC50 value.
This protocol assesses the cytotoxic effect of an APE1 inhibitor, alone or in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., HEK293 FT, HCT116)[7]
-
Complete culture medium
-
APE1 inhibitor and DNA-damaging agent (e.g., methyl methanesulfonate - MMS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2.2 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treat the cells with serial dilutions of the APE1 inhibitor, the DNA-damaging agent, or a combination of both. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[7]
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Visualizations
Caption: APE1 dual-function signaling pathway in cancer.
Caption: Experimental workflow for APE1 inhibitor studies.
Section 2: Complement C5 Inhibitors in Cancer Cell Line Studies
The complement system, a component of innate immunity, can be activated within the tumor microenvironment.[5] The cleavage of complement C5 into C5a and C5b is a critical step.[12] C5a is a potent anaphylatoxin that can recruit immunosuppressive cells, while C5b initiates the formation of the membrane attack complex (MAC, C5b-9), which can cause cell lysis.[12][13] However, cancer cells often develop resistance to MAC-induced lysis and can exploit C5a signaling to promote inflammation, cell proliferation, and immune evasion.[5][6][14] C5 inhibitors block the cleavage of C5, thereby preventing the generation of both C5a and the MAC.[12]
Data Presentation: Efficacy of C5 Inhibitors
The following table presents representative data for a hypothetical C5 inhibitor in cancer cell co-culture models.
| Inhibitor | Cancer Cell Line | Co-culture System | Assay Type | IC50 / EC50 | Effect | Reference |
| CPX-500 | Ovarian (SKOV-3) | with human serum | Hemolysis Assay | 50 nM | 95% inhibition of lysis | Fictional Data |
| CPX-500 | Lung Cancer | with human serum | C5a ELISA | 30 nM | 98% reduction in C5a | Fictional Data |
| CPX-500 | Cervical (TC-1) | with MDSCs | Cell Migration | 100 nM | 80% reduction in MDSC migration | Fictional Data |
| CPX-500 | Breast Cancer | with human serum | sC5b-9 ELISA | 40 nM | 92% reduction in sC5b-9 | Fictional Data |
Experimental Protocols
This assay measures the ability of an inhibitor to block the terminal complement pathway, which leads to red blood cell lysis.
Materials:
-
Antibody-sensitized sheep red blood cells (RBCs)
-
Normal human serum (NHS) as a source of complement
-
Gelatin veronal buffer (GVB++)
-
C5 inhibitor
-
96-well V-bottom plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the C5 inhibitor in GVB++.
-
In a 96-well plate, mix the C5 inhibitor with NHS (e.g., at a 1:80 dilution) and incubate for 15-30 minutes at room temperature.
-
Add sensitized sheep RBCs to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.
-
Pellet the remaining intact RBCs by centrifugation.
-
Transfer the supernatant to a new flat-bottom plate and measure the absorbance of released hemoglobin at 412 nm.
-
Include controls for 0% lysis (RBCs in buffer) and 100% lysis (RBCs in water).
-
Calculate the percentage of hemolysis inhibition for each inhibitor concentration and determine the IC50.
This protocol quantifies the generation of C5a and soluble C5b-9 (sC5b-9) in serum, which are markers of C5 activation.
Materials:
-
Normal human serum (NHS)
-
Complement activator (e.g., zymosan or heat-aggregated IgG)
-
C5 inhibitor
-
Commercially available ELISA kits for human C5a and sC5b-9
-
Microplate reader
Procedure:
-
In microcentrifuge tubes, pre-incubate NHS with various concentrations of the C5 inhibitor or vehicle control for 15 minutes at 37°C.
-
Add the complement activator to initiate C5 cleavage. A "no activation" control with NHS and buffer should be included.
-
Incubate for a specified time (e.g., 4 hours) at 37°C to allow for complement activation.[15]
-
Stop the reaction by adding EDTA to chelate calcium and magnesium.
-
Centrifuge the samples to pellet any precipitates.
-
Dilute the supernatants according to the ELISA kit manufacturer's instructions.
-
Perform the C5a and sC5b-9 ELISAs following the kit protocols.
-
Measure the absorbance and calculate the concentration of C5a and sC5b-9.
-
Plot the percentage inhibition of C5a and sC5b-9 generation against the inhibitor concentration to determine IC50 values.
Visualizations
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA Repair and Cancer Therapy: Targeting APE1/Ref-1 Using Dietary Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Ape1's DNA Repair Activity as a Target in Cancer: Identification of Novel Small Molecules that have Translational Potential for Molecularly Targeted Cancer Therapy [scholarworks.indianapolis.iu.edu]
- 5. Complement inhibition: a promising concept for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are C5 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Complement C5b-9 and Cancer: Mechanisms of Cell Damage, Cancer Counteractions, and Approaches for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Complement C5b-9 and Cancer: Mechanisms of Cell Damage, Cancer Counteractions, and Approaches for Intervention [frontiersin.org]
- 15. A Single-Domain Antibody Targeting Complement Component C5 Acts as a Selective Inhibitor of the Terminal Pathway of the Complement System and Thus Functionally Mimicks the C-Terminal Domain of the Staphylococcus aureus SSL7 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AP-C5 Compound Solubility
Disclaimer: The following information is provided for a hypothetical compound, "AP-C5," to illustrate common solubility challenges and solutions in a research and development setting. The data and protocols are representative and should be adapted for your specific compound.
AP-C5 is a novel, non-covalent kinase inhibitor with significant therapeutic potential. However, its promising biological activity is paired with a common challenge in drug development: low aqueous solubility.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common solubility issues encountered during experiments with AP-C5.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of AP-C5?
A1: AP-C5 is a highly lipophilic molecule, rendering it practically insoluble in aqueous buffers across a wide pH range. It exhibits moderate to good solubility in organic solvents.
Q2: What are the recommended solvents for preparing a stock solution of AP-C5?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. Ensure the use of anhydrous, high-purity DMSO to prevent precipitation. For in vivo studies, alternative solvent systems or formulations are necessary.
Q3: Can I use sonication or heating to dissolve AP-C5?
A3: Gentle warming (up to 37°C) and brief sonication can aid in the dissolution of AP-C5 in organic solvents. However, prolonged exposure to heat should be avoided to prevent compound degradation. Always monitor the solution for any signs of precipitation upon cooling.
Q4: My AP-C5 is precipitating when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What can I do?
A4: This is a common issue due to the low aqueous solubility of AP-C5. To mitigate this, ensure the final concentration of DMSO in your assay is kept to a minimum (typically ≤ 0.5%) and that the final concentration of AP-C5 does not exceed its aqueous solubility limit. Consider using a surfactant or a cyclodextrin in your assay buffer to improve solubility.
Troubleshooting Guide
Issue 1: AP-C5 powder is not dissolving in the chosen organic solvent.
-
Question: I am trying to prepare a 10 mM stock solution of AP-C5 in DMSO, but the compound is not fully dissolving, even with vortexing. What should I do?
-
Answer:
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water content can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Heating and Sonication: Warm the solution to 30-37°C in a water bath and sonicate for 5-10 minutes.
-
Lower the Stock Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO. Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM).
-
Issue 2: The compound precipitates during the experimental procedure.
-
Question: My AP-C5 precipitates out of solution when I add it to my cell culture media. How can I prevent this?
-
Answer:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible (ideally <0.1%) to avoid solvent-induced toxicity and compound precipitation.
-
Use a Carrier Protein: For cell-based assays, consider pre-complexing AP-C5 with bovine serum albumin (BSA) or using serum-containing media, as proteins can help to keep hydrophobic compounds in solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer to avoid localized high concentrations that can lead to precipitation.
-
Issue 3: Inconsistent results in biological assays.
-
Question: I am observing high variability in my experimental results. Could this be related to the solubility of AP-C5?
-
Answer: Yes, poor solubility can lead to inconsistent and unreliable results.
-
Visual Inspection: Before each experiment, visually inspect your diluted AP-C5 solutions for any signs of precipitation (e.g., cloudiness, visible particles).
-
Centrifugation: Centrifuge your diluted solutions at high speed (e.g., >10,000 x g) for 10-15 minutes before adding them to your assay to pellet any undissolved compound.
-
Consider Formulation Strategies: For more consistent results, especially in longer-term experiments, consider using enabling technologies such as cyclodextrins or lipid-based formulations to improve the solubility and stability of AP-C5 in your assay medium.[1][2]
-
Data Presentation: AP-C5 Solubility
Table 1: Solubility of AP-C5 in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| PBS (pH 7.4) | < 0.001 |
| DMSO | > 50 |
| Ethanol | 5-10 |
| Methanol | 1-5 |
Table 2: Effect of pH on Aqueous Solubility of AP-C5
| pH | Solubility (µg/mL) at 25°C |
| 3.0 | < 0.1 |
| 5.0 | < 0.1 |
| 7.4 | < 0.1 |
| 9.0 | < 0.1 |
Table 3: Impact of Solubilizing Agents on AP-C5 Solubility in PBS (pH 7.4)
| Solubilizing Agent | Concentration | AP-C5 Solubility (µg/mL) |
| None | - | < 0.1 |
| Tween® 80 | 0.1% (v/v) | 5.2 |
| HP-β-CD | 10 mM | 15.8 |
| Solutol® HS 15 | 1% (w/v) | 22.4 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AP-C5 Stock Solution in DMSO
-
Materials: AP-C5 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of AP-C5 powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex the solution for 2-3 minutes. d. If necessary, place the tube in a 37°C water bath for 10 minutes, followed by brief sonication. e. Visually inspect the solution to ensure complete dissolution. f. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in PBS (pH 7.4)
-
Materials: 10 mM AP-C5 in DMSO, PBS (pH 7.4), 96-well plate, plate shaker, plate reader.
-
Procedure: a. Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate. b. Add 2 µL of the 10 mM AP-C5 DMSO stock solution to each well to achieve a final concentration of 100 µM. c. Seal the plate and incubate at room temperature for 24 hours on a plate shaker. d. After incubation, measure the absorbance at a suitable wavelength (e.g., 600 nm) to assess precipitation. e. Filter the contents of each well through a 0.45 µm filter plate. f. Analyze the filtrate by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of dissolved AP-C5.
Visualizations
Caption: Troubleshooting workflow for AP-C5 solubility issues.
Caption: Experimental workflow for preparing AP-C5 dilutions.
References
- 1. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. pharmtech.com [pharmtech.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
long-term stability of AP-C5 in DMSO solution
This technical support center provides guidance on the long-term stability of the cGKII inhibitor, AP-C5, in DMSO solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is AP-C5 and what is its primary application?
AP-C5 is a potent and selective inhibitor of cGMP-dependent protein kinase II (cGKII). Its chemical name is 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine. It is primarily used in research to investigate the role of cGKII in various physiological processes, including diarrheal diseases. AP-C5 is also noted to be a click chemistry reagent due to its terminal alkyne group.
Q2: What is the recommended method for preparing a stock solution of AP-C5 in DMSO?
To prepare a stock solution of AP-C5, it is recommended to use anhydrous (dry) DMSO to minimize water-related degradation. The solid compound should be fully dissolved in DMSO to the desired concentration. Gentle vortexing or sonication can be used to aid dissolution. It is crucial to ensure the solution is clear and free of any particulate matter before storage.
Q3: What are the recommended storage conditions for AP-C5 in DMSO solution?
While specific long-term stability data for AP-C5 in DMSO is not publicly available, general best practices for storing small molecule inhibitors in DMSO should be followed. One supplier of the solid compound recommends storage at -20°C[1]. For DMSO stock solutions, storage at -20°C or -80°C is generally recommended to slow down potential degradation processes. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: How stable is AP-C5 in DMSO at room temperature?
There is no specific data on the stability of AP-C5 at room temperature in DMSO. However, for many research compounds, prolonged storage at room temperature is not recommended as it can accelerate degradation. The rate of degradation is compound-specific. If a solution needs to be kept at room temperature for experimental purposes, it should be for the shortest duration possible.
Q5: What are the potential degradation pathways for AP-C5 in DMSO?
The chemical structure of AP-C5 contains functional groups that could be susceptible to degradation. The pyrimidine ring, for instance, can undergo enzymatic degradation in biological systems, and while non-enzymatic degradation pathways in DMSO are less defined, oxidation or hydrolysis, particularly in the presence of water, are possibilities[2][3][4][5]. The terminal alkyne group is generally stable but can be reactive under certain conditions. The imidazole ring is relatively stable. The presence of water in DMSO is a critical factor that can contribute to the degradation of many compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in an assay | Degradation of AP-C5 in the DMSO stock solution. | 1. Prepare a fresh stock solution of AP-C5 from solid material. 2. Perform a stability study on your existing stock solution using an appropriate analytical method (e.g., HPLC-MS) to check for degradation products. 3. Ensure proper storage conditions (-20°C or -80°C in tightly sealed vials) and minimize freeze-thaw cycles. |
| Precipitate observed in the DMSO stock solution upon thawing | The concentration of AP-C5 may be too high for complete solubility at lower temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a new stock solution at a lower concentration. 3. Before use, always visually inspect the solution to ensure it is clear. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation or improper handling. | 1. Aliquot the stock solution to avoid repeated freeze-thaw cycles of the main stock. 2. Use a consistent and validated protocol for preparing working solutions. 3. Regularly check the performance of your stock solution using a positive control in your assay. |
Experimental Protocols
Protocol for Assessing the Stability of AP-C5 in DMSO Solution
This protocol outlines a general method for determining the stability of AP-C5 in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- AP-C5 solid compound
- Anhydrous DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable mobile phase modifier)
- HPLC system with a UV detector or a mass spectrometer (MS)
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of AP-C5 and dissolve it in a known volume of anhydrous DMSO to create a stock solution of a specific concentration (e.g., 10 mM).
- Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent AP-C5 compound at this time point will serve as the baseline (100% integrity).
- Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
- Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
- Sample Preparation and Analysis: Thaw the aliquot to room temperature, dilute it in the same manner as the time-zero sample, and analyze it by HPLC using the same method.
- Data Analysis: Compare the peak area of the AP-C5 parent compound at each time point to the peak area at time zero. The appearance of new peaks may indicate degradation products. Calculate the percentage of AP-C5 remaining at each time point.
3. Data Presentation:
The results can be summarized in a table as shown below:
| Storage Condition | Time Point | % AP-C5 Remaining (relative to T=0) | Observations (e.g., new peaks) |
| -20°C | 1 Week | ||
| 1 Month | |||
| 3 Months | |||
| 4°C | 1 Week | ||
| 1 Month | |||
| 3 Months | |||
| Room Temperature | 1 Week | ||
| 1 Month | |||
| 3 Months |
Visualizations
Caption: Experimental workflow for assessing AP-C5 stability in DMSO.
Caption: Simplified signaling pathway showing the inhibitory action of AP-C5 on cGKII.
References
- 1. 4-(4-(1H-Imidazol-1-yl)phenyl)-N-(prop-2-yn-1-yl)pyrimidin-2-amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Pyrimidine Synthesis and Degradation | PDF [slideshare.net]
Technical Support Center: Measuring C5 Convertase Activity in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C5 convertase activity assays in serum.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring C5 convertase activity directly in serum?
Measuring C5 convertase activity in serum is challenging due to several factors:
-
Inherent Instability: C5 convertase enzymes (C4b2b3b and C3bBbC3b) are naturally transient, with a short half-life at 37°C, making them difficult to quantify before they decay.
-
Complex Serum Matrix: Serum is a complex environment containing numerous proteins that can interfere with the assay. These "matrix effects" can include interference from complement inhibitors like Factor H and C4b-binding protein (C4BP), which accelerate the decay of the convertase.
-
Interference from Other Complement Components: The presence of other complement proteins can lead to the formation of alternative pathway convertases, which can amplify the classical pathway and complicate the specific measurement of one pathway's C5 convertase.
-
Assay-Specific Limitations: Different assay formats, such as ELISA and hemolytic assays, each have their own set of advantages and disadvantages regarding sensitivity, specificity, and susceptibility to interference.
Q2: What are the common methods used to measure C5 convertase activity?
Several methods are employed to assess C5 convertase activity, each with distinct principles:
-
Hemolytic Assays: These assays measure the lysis of erythrocytes (red blood cells) as a downstream effect of C5 convertase activity and subsequent Membrane Attack Complex (MAC) formation. A common approach involves a two-step process where convertases are first formed on the cell surface in the presence of a C5 inhibitor,
Technical Support Center: AP-C5 Inhibitor Degradation and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of AP-C5 inhibitors. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of these critical research compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid AP-C5 inhibitor?
A1: Solid AP-C5 inhibitors are generally stable when stored under the proper conditions. For long-term storage, it is recommended to keep the solid compound at -20°C, where it can be stable for up to three years.[1] Some manufacturers also provide stability data for storage at -20°C for at least four years.[2] Always refer to the manufacturer's datasheet for specific storage recommendations for your particular inhibitor.
Q2: What is the best way to prepare and store stock solutions of AP-C5 inhibitors?
A2: Most small molecule AP-C5 inhibitors are soluble in organic solvents like DMSO, ethanol, and dimethyl formamide.[2] It is best practice to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[1][3][4] When preparing for an experiment, the stock solution can be further diluted in the appropriate experimental buffer or cell culture medium.[1]
Q3: My AP-C5 inhibitor precipitated when I diluted it in my aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, as the inhibitor may be less soluble in aqueous solutions.[5] To avoid this, it is recommended to make serial dilutions in DMSO first, and then add the final diluted inhibitor to your aqueous buffer.[5] Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to prevent solvent effects on the cells or assay.[6] If precipitation still occurs, gentle warming and/or sonication can help to redissolve the compound.[3]
Q4: How many times can I freeze and thaw my AP-C5 inhibitor stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1] A study on various compounds stored in DMSO showed that multiple freeze-thaw cycles can impact compound integrity.[7][8] The best practice is to aliquot your stock solution into single-use volumes after preparation.[1][9] If you must re-use a thawed aliquot, it should be used within a short period and the number of freeze-thaw cycles should be minimized.
Q5: I left my AP-C5 inhibitor at room temperature for a short period. Is it still viable?
A5: While long-term storage at room temperature is not recommended, many small molecule inhibitors are stable for the duration of shipping and normal handling at ambient temperatures.[5][10] However, upon receipt, you should always store the product at the recommended temperature (typically -20°C) to ensure its long-term stability.[5] For specific information on the stability of your inhibitor to temperature excursions, it is best to contact the manufacturer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitor activity in the assay | 1. Degraded inhibitor: Improper storage or handling may have led to degradation of the compound. 2. Precipitation of inhibitor: The inhibitor may have precipitated out of the solution upon dilution in the aqueous assay buffer. 3. Incorrect concentration: Errors in weighing or dilution calculations. | 1. Use a fresh aliquot of the inhibitor from a properly stored stock solution. If the problem persists, consider purchasing a new batch of the inhibitor. 2. Visually inspect for precipitation. If present, try preparing fresh dilutions. Consider using a lower final concentration of the inhibitor or a different dilution strategy. Gentle sonication may help to redissolve the compound.[3] 3. Verify all calculations and ensure the accuracy of your weighing and dilution steps. |
| High background signal or off-target effects | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final assay, causing cellular stress or other non-specific effects. 2. Inhibitor instability in media: The inhibitor may be unstable in the cell culture media or assay buffer, leading to the formation of degradation products with off-target activity. | 1. Ensure the final concentration of the solvent is below the recommended threshold for your cell type or assay (typically <0.5% for DMSO).[6] Run a solvent-only control to assess its effect. 2. Prepare the working solution fresh just before the experiment. Minimize the incubation time of the inhibitor in the media before adding it to the cells. |
| Variability between experiments | 1. Inconsistent freeze-thaw cycles: Repeatedly using the same stock solution aliquot can lead to degradation and concentration changes. 2. Inconsistent inhibitor preparation: Variations in the dilution process can lead to different final concentrations. | 1. Strictly adhere to the practice of aliquoting stock solutions for single use to avoid freeze-thaw cycles.[1] 2. Standardize your inhibitor preparation protocol. Ensure consistent vortexing and dilution steps. |
Storage and Stability Data
The stability of AP-C5 inhibitors is critical for obtaining reliable and reproducible experimental results. Below are tables summarizing recommended storage conditions and a hypothetical example of forced degradation data.
Recommended Storage Conditions for AP-C5 Inhibitors
| Compound Form | Solvent | Storage Temperature | Recommended Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years[1] |
| Stock Solution | DMSO | -80°C | Up to 6 months[3][4] |
| Stock Solution | DMSO | -20°C | Up to 1 month[3][4] |
Representative Forced Degradation Data for a Small Molecule AP-C5 Inhibitor (Hypothetical)
This table illustrates the kind of data that would be generated in a forced degradation study to understand the stability of an AP-C5 inhibitor under various stress conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed amide moiety |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | 25% | Epimerization and hydrolysis |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 8% | N-oxide formation |
| Thermal | N/A | 72 hours | 80°C | 5% | Minor unspecified degradants |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 12% | Photolytic cleavage products |
Note: This is a hypothetical table for illustrative purposes. Actual degradation will vary depending on the specific inhibitor's chemical structure.
Experimental Protocols
Protocol for Preparation of AP-C5 Inhibitor Stock Solution
-
Equilibrate the solid inhibitor: Allow the vial of the solid AP-C5 inhibitor to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the inhibitor: Accurately weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve the inhibitor: Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming or sonication may be used if necessary.[3]
-
Aliquot for storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Store properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
Protocol for a Forced Degradation Study of an AP-C5 Inhibitor
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11][12][13]
-
Prepare inhibitor solutions: Prepare solutions of the AP-C5 inhibitor at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.
-
Apply stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the inhibitor solution. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the inhibitor solution. Incubate at 40°C.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to the inhibitor solution. Keep at room temperature and protect from light.
-
Thermal Degradation: Store the inhibitor solution at 80°C.
-
Photolytic Degradation: Expose the inhibitor solution to a UV lamp (e.g., 254 nm) at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Collect samples: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.
-
Neutralize samples (for acid/base hydrolysis): For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze samples: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Quantify degradation: Compare the peak area of the parent inhibitor in the stressed samples to that of an unstressed control to determine the percentage of degradation. Characterize any significant degradation products using mass spectrometry.
Visualizations
Complement Activation Cascade and Point of C5 Inhibition
Caption: The complement cascade showing the convergence of pathways and the action of AP-C5 inhibitors.
Experimental Workflow for Assessing AP-C5 Inhibitor Stability
Caption: Workflow for conducting a forced degradation study of an AP-C5 inhibitor.
Troubleshooting Logic for Inconsistent Inhibitor Activity
Caption: A logical flow for troubleshooting inconsistent AP-C5 inhibitor activity in experiments.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. biomedres.us [biomedres.us]
overcoming challenges in the purification of C5 convertase components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of C5 convertase components.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying C5 convertase components?
A1: The primary challenges include:
-
Low abundance: Some components, like Factor D, are present in very low concentrations in plasma.
-
Lability: The assembled C5 convertase complexes are notoriously unstable, making their purification as a whole complex challenging. Individual components can also be prone to degradation or aggregation.
-
Contaminants: The presence of other abundant plasma proteins with similar biochemical properties can co-purify with the target components, requiring multiple chromatography steps to achieve high purity.
-
Maintaining activity: Ensuring the purified components retain their biological activity is crucial and requires careful handling, appropriate buffer conditions, and often the presence of specific ions like Mg²⁺.
Q2: Which chromatography techniques are most effective for purifying C5 convertase components?
A2: A multi-step chromatography approach is typically required. The most common and effective techniques include:
-
Affinity Chromatography: This is a powerful technique for capturing specific components. Examples include using antibodies, heparin, or specific binding partners immobilized on a resin.
-
Ion-Exchange Chromatography (IEX): This method separates proteins based on their net charge and is effective for separating components with different isoelectric points (pI).
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size and is often used as a final polishing step to remove aggregates and remaining contaminants.
-
Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their hydrophobicity and can be a useful intermediate step.
Q3: How can I prevent the degradation of my purified proteins?
A3: To minimize protein degradation, consider the following:
-
Work at low temperatures (4°C) whenever possible.
-
Include protease inhibitors in your buffers, especially during the initial lysis and capture steps.
-
Work quickly to minimize the time the protein is in a partially purified state.
-
Store purified proteins in appropriate buffers, often containing glycerol or other cryoprotectants, at -80°C for long-term storage.
Troubleshooting Guides
C3b Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient cleavage of C3 to C3b. | Optimize the cleavage reaction (e.g., trypsin digestion) by adjusting enzyme concentration, incubation time, and temperature. Ensure complete conversion by SDS-PAGE analysis. |
| Poor binding to affinity column (e.g., Factor H-Sepharose). | - Check the pH and ionic strength of your binding buffer; binding of C3b to Factor H is optimal around pH 7.6 and is sensitive to high salt concentrations.[1] - Ensure the affinity ligand on your column is active and has not degraded. - Verify that the flow rate during sample application is slow enough to allow for efficient binding. | |
| Loss during wash steps. | - Use a less stringent wash buffer. Gradually increase the stringency to find the optimal balance between removing contaminants and retaining your protein. - Ensure the wash buffer composition does not disrupt the specific interaction with the affinity ligand. | |
| Low Purity | Co-purification of other complement proteins (e.g., C4b, Factor H). | - Include an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity capture. - Optimize the elution conditions from the affinity column (e.g., use a step or gradient elution with increasing salt or a pH shift) to separate C3b from contaminants. |
| Presence of aggregates. | - Perform a final polishing step using size-exclusion chromatography to separate monomeric C3b from aggregates. - Analyze the sample by non-reducing SDS-PAGE to detect disulfide-linked aggregates. |
C4b Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient cleavage of C4. | Optimize the C1s-mediated cleavage of C4 by adjusting the enzyme-to-substrate ratio and incubation conditions. |
| Poor binding to ion-exchange column. | - Ensure the pH of your buffer is appropriate for the charge of C4b and the type of ion-exchange resin used (anion or cation). - The ionic strength of the sample and binding buffer should be low to facilitate binding. Consider a buffer exchange step if the sample has high salt concentration. | |
| Co-elution with other proteins. | Optimize the salt gradient for elution in ion-exchange chromatography to improve the separation of C4b from contaminants. | |
| Low Purity | Contamination with C4b-binding protein (C4BP). | Utilize affinity chromatography with anti-C4BP antibodies to deplete C4BP from the sample before C4b purification.[2][3] |
| Presence of other plasma proteins. | A multi-step approach is often necessary. Consider combining precipitation steps (e.g., barium citrate precipitation) with several chromatography techniques for higher purity.[2][3] |
C2a Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient cleavage of C2. | Optimize the enzymatic cleavage of C2 by C1s. Monitor the reaction by SDS-PAGE to ensure complete conversion to C2a and C2b. |
| Instability of C2a. | C2a is labile. Perform purification steps at 4°C and work quickly. Use buffers that stabilize the protein. | |
| Difficulty in separating C2a from C2b and uncleaved C2. | Utilize ion-exchange chromatography with a carefully optimized gradient to separate the fragments based on their charge differences. | |
| Low Activity | Loss of enzymatic function during purification. | - Avoid harsh elution conditions (e.g., extreme pH). - Ensure the presence of necessary cofactors (e.g., Mg²⁺) in the final buffer to maintain the catalytic activity of C2a. |
Factor B Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Poor binding to the chromatography resin. | - For dye-ligand chromatography (e.g., Cibacron Blue), ensure the buffer conditions (pH, ionic strength) are optimal for Factor B binding.[4] - In affinity chromatography, verify the integrity of the immobilized ligand. |
| Competition from abundant proteins like albumin. | When using dye-ligand chromatography, add caprylic acid to the sample to prevent albumin from binding to the resin, thereby increasing the binding capacity for Factor B.[4] | |
| Low Purity | Co-elution with other proteins. | Follow the initial capture step with a high-resolution technique like FPLC on an ion-exchange column (e.g., S-Sepharose) to separate Factor B from remaining contaminants.[4] |
Factor D Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Low starting concentration in plasma. | Consider using a source with a higher relative concentration of Factor D, such as peritoneal fluid from dialysis patients.[5] |
| Loss during multiple purification steps. | Minimize the number of steps if possible. Optimize each step for maximum recovery. A combination of cation exchange (Bio-Rex 70), heparin affinity, and a final polishing step on a Mono S FPLC column has been shown to be effective.[5] | |
| Low Purity | Presence of other low molecular weight proteins. | The final polishing step is critical. A high-resolution column like Mono S in FPLC can effectively separate Factor D from similarly sized contaminants.[5] |
Quantitative Data on Purification
The following table summarizes representative data for the purification of C5 convertase components. Note that yields and purity can vary significantly depending on the starting material, purification scale, and specific protocol used.
| Component | Starting Material | Key Purification Steps | Typical Yield | Typical Purity | Reference |
| C3b | Human Serum | Poly(ethylene glycol) precipitation, DEAE-Sepharose, Factor H-Sepharose affinity chromatography | 35-40% | >95% | [1] |
| C4b-binding protein (as a proxy for C4b purification challenges) | Human Plasma | Barium citrate adsorption, Anion-exchange chromatography, Gel filtration | High Yield | Homogeneous | [2][3] |
| Factor B | Human Serum | Ammonium sulfate precipitation, Cibacron Blue F3GA-agarose, S-Sepharose FPLC | Not specified | Homogeneous | [4] |
| Factor D | Human Plasma | Bio-Rex 70, Sephadex G-200, Bio-Rex 70, Sephadex G-75 | ~4% | Homogeneous | [6] |
| Factor D | Peritoneal Fluid | Bio-Rex 70, Heparin Sepharose, Mono S FPLC | Milligram quantities | Highly purified | [5] |
Experimental Protocols
Protocol 1: Affinity Purification of Human C3b
This protocol is adapted from a method utilizing Factor H-Sepharose affinity chromatography.[1]
-
Preparation of Starting Material:
-
Start with human serum.
-
Perform a preliminary fractionation using poly(ethylene glycol) precipitation followed by DEAE-Sepharose chromatography to obtain a C3b-enriched fraction.
-
-
Affinity Chromatography:
-
Equilibrate a Factor H-Sepharose column with a binding buffer (e.g., a buffer at pH 7.6 with low ionic strength).
-
Load the C3b-enriched fraction onto the column at a slow flow rate.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the bound C3b using a high salt concentration gradient or a pH shift.
-
-
Buffer Exchange and Concentration:
-
Pool the C3b-containing fractions.
-
Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Concentrate the purified C3b using centrifugal filter units.
-
-
Quality Control:
-
Assess purity by SDS-PAGE under reducing and non-reducing conditions.
-
Determine protein concentration using a standard method (e.g., Bradford assay or A280 measurement).
-
Verify activity using a functional assay, such as a hemolytic assay or by assessing its ability to form a C3 convertase.
-
Protocol 2: Purification of Human Factor B
This protocol is based on dye-ligand and ion-exchange chromatography.[4]
-
Preparation of Starting Material:
-
Use fresh human serum.
-
Perform a 50% ammonium sulfate precipitation and collect the supernatant.
-
Equilibrate the supernatant in a Tris buffer (pH 7.4) containing CaCl₂, MgCl₂, and sodium caprylate.
-
-
Dye-Ligand Affinity Chromatography:
-
Load the equilibrated sample onto a Cibacron Blue F3GA-agarose column.
-
Wash the column to remove unbound proteins.
-
Elute Factor B using a linear gradient of KCl.
-
-
Ion-Exchange Chromatography (FPLC):
-
Pool the fractions containing Factor B.
-
Equilibrate a HiLoad S-Sepharose column with a potassium phosphate buffer containing EDTA (pH 7.0).
-
Load the sample and elute with a linear NaCl gradient.
-
-
Quality Control:
-
Analyze fractions by SDS-PAGE to assess purity.
-
Confirm the identity of Factor B by Western blot or mass spectrometry.
-
Measure the concentration of the purified protein.
-
Signaling Pathways and Experimental Workflows
Caption: Classical Pathway C5 Convertase Assembly.
Caption: Alternative Pathway C5 Convertase Assembly.
Caption: General FPLC Protein Purification Workflow.
References
- 1. A general method for affinity purification of complement component C3b using factor H-sepharose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of human C4b-binding protein and formation of its complex with vitamin K-dependent protein S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and functional characterization of C4b-binding protein (C4BP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Single-step purification of human C4b-binding protein (C4BP) by affinity chromatography on a peptide derived from a streptococcal surface protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Cytosolic Phospholipase A2α C2-domain after Expression in Soluble Form in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of C5 Convertase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, plays a critical role in host defense. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. The cleavage of complement component C5 into C5a and C5b by C5 convertase is a pivotal step in the terminal complement pathway, making it a key target for therapeutic intervention. This guide provides an objective in vitro comparison of the efficacy of prominent C5 convertase inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Comparison of C5 Convertase Inhibitors
The following table summarizes the in vitro efficacy of key C5 convertase inhibitors, based on reported 50% inhibitory concentrations (IC50). It is important to note that these values are derived from different studies and assays, and direct comparisons should be made with caution.
| Inhibitor | Target | Assay Type | Pathway | IC50 |
| Zilucoplan | C5 | C5a Production | - | 474.5 pM[1][2] |
| Eculizumab | C5 | Hemolytic Assay | Alternative | 44.1 µg/mL[3] |
| Hemolytic Assay | Classical | 24.8 µg/mL[3] | ||
| Ravulizumab | C5 | Hemolytic Assay | Alternative | 41.5 µg/mL[3] |
| Hemolytic Assay | Classical | 32.7 µg/mL[3] |
Note: The IC50 for Zilucoplan is presented in picomolar (pM) concentration for inhibition of C5a production, while the IC50 values for Eculizumab and Ravulizumab are in micrograms per milliliter (µg/mL) for inhibition of complement pathway activity in a hemolytic assay. These differences in units and experimental endpoints highlight the need for standardized, head-to-head comparative studies.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: The Complement Cascade and Point of Inhibition.
Caption: In Vitro Hemolytic Assay Workflow.
Experimental Protocols
Classical Pathway Hemolytic Assay for C5 Convertase Inhibition
This assay measures the ability of a C5 convertase inhibitor to block the classical complement pathway-mediated lysis of sensitized erythrocytes.
Materials:
-
Sheep Red Blood Cells (sRBCs)
-
Anti-sheep Red Blood Cell Antibody (Amboceptor)
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Calcium and Magnesium (GVB++)
-
C5 Convertase Inhibitor (Test Article)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer
Methodology:
-
Sensitization of sRBCs:
-
Wash sRBCs three times with PBS by centrifugation.
-
Resuspend the sRBC pellet to a concentration of 1x10^9 cells/mL in GVB++.
-
Add an optimal concentration of anti-sRBC antibody and incubate for 30 minutes at 37°C.
-
Wash the sensitized sRBCs (now termed EA) three times with GVB++ and resuspend to 1x10^8 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the C5 convertase inhibitor in GVB++.
-
In a 96-well plate, add 50 µL of each inhibitor dilution.
-
Add 50 µL of diluted NHS (pre-titered to cause submaximal lysis) to each well.
-
Add 50 µL of the sensitized EA suspension to each well.
-
Include control wells for 0% lysis (EA in GVB++) and 100% lysis (EA in water).
-
Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate to pellet intact cells.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% lysis controls.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Alternative Pathway Hemolytic Assay for C5 Convertase Inhibition
This assay assesses the inhibitory effect on the alternative complement pathway, which is activated on the surface of rabbit erythrocytes.
Materials:
-
Rabbit Red Blood Cells (rRBCs)
-
Normal Human Serum (NHS)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
C5 Convertase Inhibitor (Test Article)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer
Methodology:
-
Preparation of rRBCs:
-
Wash rRBCs three times with PBS.
-
Resuspend the rRBC pellet to a concentration of 1x10^8 cells/mL in GVB/Mg-EGTA.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the C5 convertase inhibitor in GVB/Mg-EGTA.
-
In a 96-well plate, add 50 µL of each inhibitor dilution.
-
Add 50 µL of diluted NHS to each well.
-
Add 50 µL of the rRBC suspension to each well.
-
Include control wells for 0% lysis (rRBCs in GVB/Mg-EGTA) and 100% lysis (rRBCs in water).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Follow the same procedure for centrifugation, supernatant transfer, and absorbance reading as described in the classical pathway assay.
-
Calculate the percentage of hemolysis inhibition and determine the IC50 value.
-
This guide provides a foundational comparison of C5 convertase inhibitors and the methodologies to assess their in vitro efficacy. For further research, it is recommended to perform head-to-head comparisons of inhibitors using standardized assays to obtain directly comparable quantitative data.
References
Comparative Analysis of C5 Convertase Activity in Different Patient Cohorts: A Guide for Researchers and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, plays a vital role in host defense and inflammation. Dysregulation of this intricate cascade, particularly at the level of the C5 convertase, is a key driver in the pathophysiology of several debilitating diseases. Understanding the nuances of C5 convertase activity across different patient populations is paramount for the development of targeted and effective therapeutics. This guide provides a comparative analysis of C5 convertase activity in patient cohorts with Atypical Hemolytic Uremic Syndrome (aHUS), C3 Glomerulopathy (C3G), and Paroxysmal Nocturnal Hemoglobinuria (PNH), offering supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview of Convertase Activity
Direct quantitative comparisons of C5 convertase activity across different complement-mediated diseases using a standardized assay in a single study are not extensively available in the published literature. However, studies focusing on alternative pathway (AP) convertase activity, which is a critical precursor and amplifier of C5 convertase function, provide valuable insights. The following table summarizes data from a study that utilized a hemolytic assay to measure and compare AP convertase activity in patients with C3G and aHUS against healthy controls. This activity serves as a strong indicator of the potential for C5 convertase formation and subsequent terminal pathway activation.
| Patient Cohort | Assay Principle | Key Findings | Quantitative Data (Illustrative) |
| Healthy Controls | Hemolytic assay measuring AP convertase stability over time. | Normal convertase activity with a defined decay profile. | Baseline hemolysis at 30 minutes: ~19%[1] |
| C3 Glomerulopathy (C3G) | Hemolytic assay measuring AP convertase stability over time. | A significant subset of patients (16 out of 27) exhibited prolonged convertase activity, indicating the presence of stabilizing factors such as C3 Nephritic Factors (C3NeFs).[1] | In patients with convertase-stabilizing factors, hemolysis at 30 minutes was significantly higher than in healthy controls, with some patients showing persistent and elevated lysis over time.[1] |
| Atypical Hemolytic Uremic Syndrome (aHUS) | Hemolytic assay measuring AP convertase stability over time. | Patients with certain genetic mutations (e.g., in complement factor B) can show prolonged convertase activity in their serum.[1] Serum from aHUS patients has been shown to induce significantly more C5b-9 deposition on endothelial cells compared to serum from healthy controls, indicative of heightened C5 convertase activity at the cell surface.[2] | While a direct comparative value from the same hemolytic assay is not provided in the primary source, the study noted prolonged convertase activity in a familial aHUS patient carrying a CFB mutation.[1] |
| Paroxysmal Nocturnal Hemoglobinuria (PNH) | N/A (Direct comparative data unavailable) | The pathophysiology of PNH involves the absence of GPI-anchored complement regulatory proteins (CD55 and CD59) on the surface of blood cells, leading to uncontrolled terminal complement activation and intravascular hemolysis. The deficiency in CD55, a decay-accelerating factor for C3 and C5 convertases, results in increased convertase stability and activity on the cell surface. Due to the cell-intrinsic nature of the defect, direct comparative measurements of serum C5 convertase activity with other complement-mediated diseases are less common in the literature. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of C5 convertase activity. Below are protocols for key experiments cited in the analysis.
Hemolytic Assay for Measuring Alternative Pathway (AP) Convertase Activity in Serum
This assay is designed to directly measure the stability and activity of AP C3/C5 convertases in the physiological environment of patient serum.[1]
Principle: The assay is performed in two steps. In the first step, rabbit erythrocytes (RbE), which activate the alternative pathway, are incubated with patient serum in the presence of a C5 inhibitor (e.g., eculizumab). This allows for the formation of C3 and C5 convertases on the erythrocyte surface but prevents the lytic terminal pathway from proceeding. The stability of these convertases is assessed over different incubation times. In the second step, the erythrocytes with the pre-formed convertases are washed and then incubated with a developing reagent (e.g., guinea pig serum in EDTA-containing buffer) that provides the terminal complement components (C5-C9) to induce lysis, which is quantified by measuring hemoglobin release.
Materials:
-
Rabbit erythrocytes (RbE)
-
Patient and healthy control serum
-
Pooled normal human serum (NHS)
-
C5 inhibitor (e.g., eculizumab)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
Guinea pig serum
-
EDTA-GVB buffer
-
96-well V-bottom plates
-
Spectrophotometer
Procedure:
Step 1: Convertase Formation
-
Prepare a suspension of RbE in GVB/Mg-EGTA.
-
In a 96-well plate, mix patient serum 1:1 with pooled NHS. This is done to compensate for potential C3 depletion in patient samples.[1]
-
Add the C5 inhibitor to the serum mixture at a concentration sufficient to block C5 cleavage.
-
Add the RbE suspension to the serum mixture.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to allow for convertase assembly and decay.[1]
-
Stop the reaction by adding cold EDTA-GVB.
-
Centrifuge the plate and wash the erythrocytes to remove serum components.
Step 2: Lysis Development
-
Resuspend the washed RbE pellets in EDTA-GVB.
-
Add guinea pig serum (diluted in EDTA-GVB) as a source of terminal complement components.
-
Incubate at 37°C for a fixed time (e.g., 30 minutes) to allow for the formation of the membrane attack complex and subsequent lysis.
-
Centrifuge the plate to pellet any remaining intact erythrocytes.
-
Transfer the supernatant to a flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to a 100% lysis control (erythrocytes in water).
Mandatory Visualizations
Complement Activation Cascade and the Role of C5 Convertase
References
Safety Operating Guide
Navigating Chemical Disposal: The Case of "AP C5"
Providing safe and compliant disposal procedures for chemical substances is a critical component of laboratory safety and environmental responsibility. However, the proper handling of any chemical, designated here as "AP C5," is entirely dependent on its precise chemical identity. Currently, "this compound" is not a recognized chemical name in standard chemical databases or safety literature.
The initial investigation into "this compound" revealed references to materials such as "Alloy Steel Grade C5" and general "C5 chemistry," which pertains to hydrocarbons with five carbon atoms. There were also mentions of "Composition C-4," a plastic explosive. None of these appear to be the specific laboratory chemical for which disposal procedures are sought, highlighting the critical importance of accurate chemical identification.
Without the correct chemical name, Chemical Abstracts Service (CAS) number, or the information available on its Safety Data Sheet (SDS), it is impossible to provide accurate and safe disposal instructions. Attempting to do so would be highly irresponsible and could lead to dangerous situations, including improper chemical reactions, the release of toxic fumes, or non-compliance with hazardous waste regulations.
To ensure the safe and proper disposal of the substance , it is imperative for researchers, scientists, and drug development professionals to:
-
Verify the Chemical Identity: Check the original container label for the full chemical name and any associated identifiers such as a CAS number.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. Section 13 of the SDS specifically addresses disposal considerations.
-
Contact the Manufacturer or Supplier: If the SDS is unavailable, the manufacturer or supplier can provide the necessary safety and disposal information.
-
Follow Institutional and Regulatory Guidelines: Adhere to all local, state, and federal regulations for hazardous waste disposal, as outlined by your institution's Environmental Health and Safety (EHS) department.
The commitment to providing value beyond the product itself necessitates a steadfast adherence to safety protocols. In the case of chemical disposal, this begins with the unambiguous identification of the substance. Once the true identity of "this compound" is established, a detailed and accurate disposal plan can be safely formulated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
